3-(1-Aminoethyl)aniline
CAS No.: 129725-48-0
Cat. No.: VC21251605
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129725-48-0 |
|---|---|
| Molecular Formula | C8H12N2 |
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | 3-(1-aminoethyl)aniline |
| Standard InChI | InChI=1S/C8H12N2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,9-10H2,1H3 |
| Standard InChI Key | MBWYRMCXWROJMP-UHFFFAOYSA-N |
| SMILES | CC(C1=CC(=CC=C1)N)N |
| Canonical SMILES | CC(C1=CC(=CC=C1)N)N |
Introduction
Chemical Structure and Properties
3-(1-Aminoethyl)aniline is an organic compound characterized by an aniline moiety substituted with an aminoethyl group at the meta position. The molecular architecture of this compound features a benzene ring with two amine functional groups - one directly attached to the aromatic ring and another on the ethyl substituent that creates a chiral center.
Basic Physical and Chemical Properties
The compound possesses the following fundamental properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.2 g/mol |
| Physical State | Solid at room temperature |
| IUPAC Name | 3-(1-aminoethyl)aniline |
| Functional Groups | Two primary amines |
| Chiral Centers | One (at the 1-position of aminoethyl group) |
The compound features a primary amine functional group, which contributes significantly to its reactivity and applications in organic synthesis and pharmaceutical development. The presence of two amino groups allows for various chemical transformations, including nucleophilic substitutions and coupling reactions .
Structural Identifiers
For precise identification in chemical databases and literature, the compound has the following structural identifiers:
| Identifier Type | Value |
|---|---|
| SMILES Notation | CC@@HC1=CC(N)=CC=C1 |
| InChI | InChI=1/C8H12N2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,9-10H2,1H3/t6-/m1/s1 |
These notations provide standardized representations of the molecular structure, enabling unambiguous identification across different chemical databases and publications .
Stereochemistry and Isomeric Forms
3-(1-Aminoethyl)aniline possesses a chiral center at the 1-position of the aminoethyl group, resulting in two possible stereoisomers: (R) and (S) configurations. This stereochemical property is particularly relevant for its applications in asymmetric synthesis and pharmaceutical development.
(R)-3-(1-Aminoethyl)aniline
The (R) isomer is identified by CAS number 1202057-39-3 and features a specific three-dimensional arrangement where the amino group on the chiral carbon atom has a specific spatial orientation according to the Cahn-Ingold-Prelog priority rules. This isomer is also known by alternative names including (R)-3-Amino-α-methyl-benzenemethanamine .
(S)-3-(1-Aminoethyl)aniline
The (S) isomer is identified by different database entries and possesses the opposite configuration at the chiral center. The specific spatial arrangement of this stereoisomer gives it potentially different reactivity and biological properties compared to its (R) counterpart. The S-enantiomer has been utilized in the synthesis of more complex structures, including pyrimidinyl-phenylisoquinolinones with potential anticancer properties .
Synthetic Applications and Reactivity
The dual amine functionality of 3-(1-Aminoethyl)aniline makes it a versatile building block in organic synthesis. Its reactivity is primarily determined by the nucleophilic character of the amine groups.
Key Reaction Patterns
The compound demonstrates several important reaction patterns:
-
Nucleophilic substitution reactions through either amine group
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Coupling reactions with carboxylic acids or acid chlorides
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Participation in Schiff base formation
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Potential for selective protection/deprotection strategies
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Applications in chiral auxiliary chemistry
These chemical behaviors enable 3-(1-Aminoethyl)aniline to serve as an important intermediate in the synthesis of more complex structures, particularly those requiring precise stereochemical control .
Role in Complex Molecule Synthesis
The compound has demonstrated significant utility in the preparation of bioactive molecules. For example, (S)-3-(1-aminoethyl)aniline has been employed in the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinoline-1(2H)-ones, which have shown promising antitumor activities against several cancer cell lines including MDA-MB-231, HeLa, and HepG2 .
| Product Variant | Purity | Price Range | Estimated Delivery | Provider Reference |
|---|---|---|---|---|
| (S)-3-(1-Aminoethyl)aniline | 97% | €140.00-€508.00 | April 21, 2025 | REF: IN-DA003CIP |
| (S)-3-(1-Aminoethyl)aniline | 95% | €429.00-€3,853.00 | April 22, 2025 | REF: 54-OR83980 |
| (S)-1-(3-AMINOPHENYL)-1-AMINOETHANE | 95.0% | Inquiry required | May 2, 2025 | REF: 10-F468749 |
| (R)-3-(1-aminoethyl)aniline | 95% | Not specified | Not specified | CAT: T98754 |
This market data indicates significant variation in pricing based on purity, quantity, and supplier. The compound appears to be more frequently available in its (S) configuration, though the (R) isomer is also accessible .
| Quantity | Price |
|---|---|
| 100mg | €140.00 |
| 250mg | €200.00 |
| 1g | €508.00 |
This pricing structure demonstrates the relatively high value of this compound, particularly in its purest form, likely reflecting the complexity of its stereoselective synthesis .
Research Applications and Significance
The significance of 3-(1-Aminoethyl)aniline extends across several research domains, with particular importance in pharmaceutical development and asymmetric synthesis.
Pharmaceutical Research
The compound has shown particular utility in medicinal chemistry research. The chiral nature of 3-(1-Aminoethyl)aniline makes it valuable for the development of pharmaceuticals where stereochemical purity is essential for biological activity. For instance, derivatives incorporating this structural motif have been evaluated for antitumor activities, showing promising results against multiple cancer cell lines .
Applications in Asymmetric Synthesis
The compound's chiral center makes it valuable in asymmetric synthesis, where control of stereochemistry is paramount. It can potentially serve as:
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A chiral auxiliary in stereoselective transformations
-
A building block for the synthesis of chiral ligands for asymmetric catalysis
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A precursor to enantiomerically pure pharmaceutical intermediates
These applications highlight the importance of this compound in modern synthetic organic chemistry, particularly in contexts where stereochemical control determines product efficacy .
Spectroscopic Characterization
Spectroscopic data provides essential information for structure confirmation and purity assessment of 3-(1-Aminoethyl)aniline and its derivatives.
These spectroscopic features can serve as reference points for the identification and characterization of 3-(1-Aminoethyl)aniline itself and its derivatives .
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